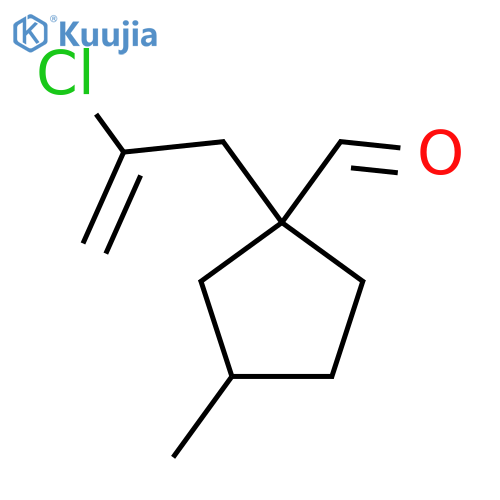Cas no 2140968-81-4 (1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde)

2140968-81-4 structure
商品名:1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde
- EN300-1621058
- 2140968-81-4
-
- インチ: 1S/C10H15ClO/c1-8-3-4-10(5-8,7-12)6-9(2)11/h7-8H,2-6H2,1H3
- InChIKey: BOBNUSUVRLVWJD-UHFFFAOYSA-N
- ほほえんだ: ClC(=C)CC1(C=O)CCC(C)C1
計算された属性
- せいみつぶんしりょう: 186.0811428g/mol
- どういたいしつりょう: 186.0811428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 200
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 17.1Ų
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1621058-10000mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 10000mg |
$4852.0 | 2023-09-22 | ||
| Enamine | EN300-1621058-0.05g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 0.05g |
$1140.0 | 2023-06-04 | ||
| Enamine | EN300-1621058-0.1g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 0.1g |
$1195.0 | 2023-06-04 | ||
| Enamine | EN300-1621058-10.0g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 10g |
$5837.0 | 2023-06-04 | ||
| Enamine | EN300-1621058-0.5g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 0.5g |
$1302.0 | 2023-06-04 | ||
| Enamine | EN300-1621058-5.0g |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 5g |
$3935.0 | 2023-06-04 | ||
| Enamine | EN300-1621058-1000mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 1000mg |
$1129.0 | 2023-09-22 | ||
| Enamine | EN300-1621058-2500mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 2500mg |
$2211.0 | 2023-09-22 | ||
| Enamine | EN300-1621058-50mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 50mg |
$948.0 | 2023-09-22 | ||
| Enamine | EN300-1621058-5000mg |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde |
2140968-81-4 | 5000mg |
$3273.0 | 2023-09-22 |
1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde 関連文献
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
2140968-81-4 (1-(2-chloroprop-2-en-1-yl)-3-methylcyclopentane-1-carbaldehyde) 関連製品
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)
- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
